![molecular formula C23H27N7OS B2729144 (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1251632-52-6](/img/structure/B2729144.png)
(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N7OS and its molecular weight is 449.58. The purity is usually 95%.
BenchChem offers high-quality (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Compounds with a piperazinyl oxazolidinone structure, which is related to the chemical , have been studied for their antibacterial properties. These compounds, including the morpholine and piperazine derivatives, have shown significant activity against gram-positive pathogens and methicillin-resistant Staphylococcus aureus, as well as some anaerobic organisms (Tucker et al., 1998). Additionally, novel thiazolopyrazine-incorporated tetracyclic quinolone antibacterials with a unique structure have been synthesized and demonstrated potent in vitro and in vivo activity against Gram-positive and Gram-negative bacteria, including MRSA (Inoue et al., 1994).
Anticancer Applications
Compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to the chemical , have shown cytotoxicity against human cancer cell lines. One compound, in particular, showed potential inhibition against MDA-MB-231 breast cancer cells (Ding et al., 2012). Another study synthesized a series of imidazo[1,2-a]pyrimidine Mannich bases, which displayed antiproliferative activity against various human cancer cell lines, indicating their potential as cancer therapeutics (Aeluri et al., 2015).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnagenone and khellinone, which share a similar structure with the chemical , were synthesized and showed significant COX-2 inhibitory activity, as well as analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Furthermore, another study synthesized furochromenylideneamino-2-substituted pyrimidin-4-ones and related compounds, which also demonstrated promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).
Anti-Hyperglycemic Activity
Carboximidamides derived from cyanamides linked with pyrimidine moiety, related to the chemical , have shown significant anti-hyperglycemic activity. These compounds caused a notable decrease in serum glucose levels and restored serum levels of liver and kidney function biomarkers in diabetic-treated groups (Moustafa et al., 2021).
Propriétés
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7OS/c1-18-3-2-4-19(13-18)27-5-7-29(8-6-27)23(31)20-15-30(17-26-20)22-14-21(24-16-25-22)28-9-11-32-12-10-28/h2-4,13-17H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRYERRMIAXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.